molecular formula C7H9NO2S B1373494 2-Thia-7-azaspiro[4.4]nonane-6,8-dione CAS No. 1094231-96-5

2-Thia-7-azaspiro[4.4]nonane-6,8-dione

Cat. No.: B1373494
CAS No.: 1094231-96-5
M. Wt: 171.22 g/mol
InChI Key: NSQVQHZPFVQGBJ-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[4.4]nonane-6,8-dione is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-7-azaspiro[4.4]nonane-6,8-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thia-7-azaspiro[4.4]nonane-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

2-Thia-7-azaspiro[4.4]nonane-6,8-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Thia-7-azaspiro[4.4]nonane-6,8-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring system.

Properties

IUPAC Name

7-thia-2-azaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-5-3-7(6(10)8-5)1-2-11-4-7/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQVQHZPFVQGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285073
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094231-96-5
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094231-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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